

Application Note: O-Phenylhydroxylamine Hydrochloride for Robust O-Phenyloxime Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *O-Phenylhydroxylamine hydrochloride*

Cat. No.: B1366627

[Get Quote](#)

This guide provides an in-depth exploration of **O-Phenylhydroxylamine hydrochloride** as a reagent for the synthesis of O-phenyloximes from carbonyl compounds. Tailored for researchers in organic synthesis and drug development, this document elucidates the underlying chemical principles, provides validated experimental protocols, and offers expert insights to ensure successful implementation.

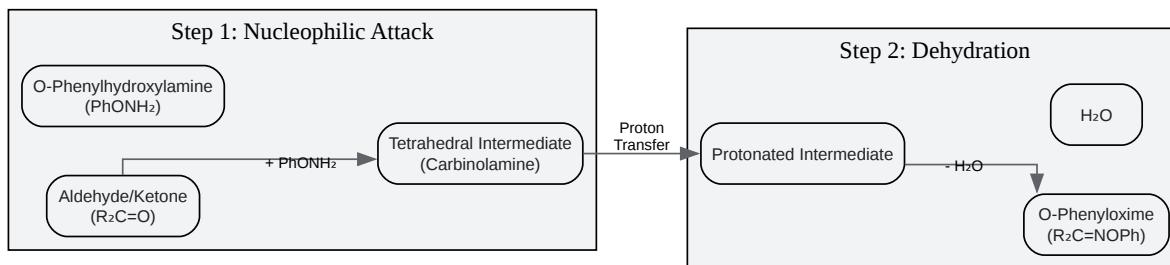
Introduction: The Significance of O-Aryloximes

Oximes are a versatile class of organic compounds characterized by the $\text{R}^1\text{R}^2\text{C}=\text{NOH}$ functional group. They serve as crucial intermediates in organic synthesis, finding application as protecting groups for aldehydes and ketones, and as precursors to a wide array of functional groups including amines, nitriles, and amides via the Beckmann rearrangement.^[1] In medicinal chemistry and chemical biology, the oxime linkage is prized for its relative stability compared to imines and hydrazones, making it a reliable covalent tether in bioconjugation, drug delivery systems, and fragment-based drug discovery.^{[2][3]}

O-arylhydroxylamines, such as O-Phenylhydroxylamine, react with carbonyls to form O-aryloximes. These derivatives exhibit enhanced stability and unique electronic properties, making them valuable scaffolds in the development of pharmacologically active agents.^[2] **O-Phenylhydroxylamine hydrochloride** is a commercially available, bench-stable salt that serves as a convenient and efficient precursor for these transformations.

Reagent Profile: O-Phenylhydroxylamine Hydrochloride

A thorough understanding of the reagent's properties is fundamental to its effective and safe use.


Property	Value	Source(s)
Chemical Name	O-Phenylhydroxylamine hydrochloride	[4][5]
Synonyms	Phenoxyamine hydrochloride	[6][7]
CAS Number	6092-80-4	[5][6][7]
Molecular Formula	C ₆ H ₇ NO·HCl (or C ₆ H ₈ CINO)	[4][5][6]
Molecular Weight	145.59 g/mol	[5][6][7]
Appearance	White to light yellow powder or crystals	[7]
Melting Point	~132 °C (decomposition)	[4][7]
Storage	2-8°C, under inert gas, moisture sensitive	[7]

Safety & Handling: **O-Phenylhydroxylamine hydrochloride** is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[5][8] It is crucial to handle the reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and prevent contact with skin and eyes.[8] In case of ingestion, seek immediate medical attention.[8][9] Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[8]

Mechanism of Oxime Formation

The reaction between a carbonyl compound (aldehyde or ketone) and O-phenylhydroxylamine proceeds via a nucleophilic addition-elimination pathway. The mechanism is pH-sensitive.

- Activation of the Nucleophile: O-Phenylhydroxylamine is supplied as a hydrochloride salt. The reaction requires the free base ($C_6H_5ONH_2$) to act as a nucleophile. A weak base or a buffer is used to neutralize the HCl, liberating the lone pair on the nitrogen atom without significantly increasing the pH, which could lead to unwanted side reactions.
- Nucleophilic Attack: The nitrogen atom of the free O-phenylhydroxylamine is the nucleophilic center.^[10] Its lone pair attacks the electrophilic carbonyl carbon, breaking the $C=O$ π -bond and forming a tetrahedral intermediate known as a carbinolamine.^[11]
- Proton Transfer: A series of proton transfers occurs. The negatively charged oxygen is protonated, and the positively charged nitrogen is deprotonated, resulting in a neutral amino-alcohol intermediate.
- Elimination (Dehydration): The hydroxyl group on the original carbonyl carbon is protonated, converting it into a good leaving group (H_2O). The lone pair on the nitrogen then reforms a π -bond with the carbon, expelling a molecule of water to yield the final O-phenyloxime product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6092-80-4 CAS MSDS (O-PHENYLHYDROXYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. O-Phenylhydroxylamine hydrochloride | C6H8CINO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. O-Phenylhydroxylamin -hydrochlorid ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Note: O-Phenylhydroxylamine Hydrochloride for Robust O-Phenyloxime Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1366627#o-phenylhydroxylamine-hydrochloride-as-a-reagent-for-oxime-formation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com